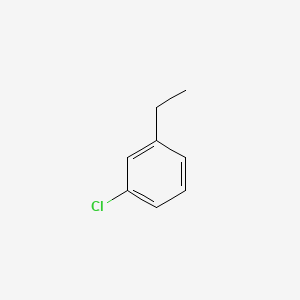

1-Chloro-3-ethylbenzene

Descripción

Significance and Context within Halogenated Aromatic Compounds

1-Chloro-3-ethylbenzene belongs to the class of halogenated aromatic hydrocarbons, a group of compounds that are significant due to their wide range of applications and distinct chemical properties. The presence of both a halogen (chlorine) and an alkyl group (ethyl) on the benzene (B151609) ring gives this compound a unique reactivity profile. The chlorine atom acts as an electron-withdrawing group through induction, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, the ethyl group is an electron-donating group, activating the ring.

The meta positioning of these two groups results in specific directive effects during chemical reactions, distinguishing it from its ortho and para isomers. smolecule.com This distinct reactivity makes it a valuable intermediate in organic synthesis, serving as a building block for more complex molecules such as pharmaceuticals, agrochemicals, dyes, and fragrances. smolecule.comchemicalbook.com The study of halogenated benzenes, including chloroethylbenzene isomers, is also pertinent in the context of environmental and toxicological research, where understanding the properties of such compounds is crucial for risk assessment. researchgate.net

Historical Perspectives on (Chloroethyl)benzene Isomers Research

The historical study of chloroethylbenzene isomers has been characterized by challenges related to synthesis and separation. Early literature on the specific synthesis of this compound is limited. An early reference is a U.S. Patent from the early 20th century which described a method starting from chlorobenzene (B131634) and ethylene (B1197577) under the influence of a Lewis acid catalyst. google.com This process, however, often resulted in a mixture of isomers, including the ortho and para substituted products, with the desired meta isomer being one of several components. google.com

Much of the historical research on halogenated aromatic compounds has focused on developing methods for the selective synthesis of a single isomer and for the effective separation and identification of isomer mixtures. The development of analytical techniques like gas chromatography has been crucial in distinguishing between closely related compounds such as 1-chloro-2-ethylbenzene, this compound, and 1-chloro-4-ethylbenzene. nist.gov Early synthetic routes often involved Friedel-Crafts reactions, which, while fundamental, posed challenges in controlling the regioselectivity, leading to the formation of multiple products. doubtnut.comembibe.comsarthaks.com The pursuit of higher purity and yield has driven the evolution of synthetic methodologies over time.

Current Research Landscape and Future Directions for this compound

Current research on this compound continues to explore its role as a versatile chemical intermediate. chemicalbook.com Modern synthetic methods aim to overcome the limitations of historical approaches by offering greater selectivity and efficiency. For instance, a patented method involves the Wolff-Kishner reduction of m-chloroacetophenone, which is reported to produce this compound with high purity (98.6-99%) and yield (95-97%), avoiding complex rectification steps. google.com Another approach involves the decarbonylation of specific aldehydes using a palladium catalyst. chemicalbook.com

The compound's well-defined structure also makes it a suitable reference standard in analytical chemistry for techniques like chromatography and spectroscopy. smolecule.com Research continues to investigate its chemical reactions, including nucleophilic and electrophilic substitutions, to create new functionalized molecules. smolecule.com

While its primary application remains in organic synthesis, future research may explore its potential use in material science. Halogenated aromatic compounds are sometimes used in the development of new materials, such as flame retardants or components of liquid crystals, though specific research on this compound in these areas is still nascent. smolecule.com Further studies are needed to fully uncover the potential applications of this specific isomer.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXUEGMPESDGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211032 | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-16-6 | |

| Record name | 1-Chloro-3-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-ethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways for 1-Chloro-3-ethylbenzene

A prominent and versatile method for synthesizing this compound involves a multi-step process commencing with the Friedel-Crafts acylation of a suitable aromatic precursor. doubtnut.comsmolecule.com This is followed by an electrophilic substitution to introduce the chloro group, and a final reduction step. doubtnut.com

One common route starts with benzene (B151609), which undergoes Friedel-Crafts acylation with an acyl halide like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form acetophenone (B1666503). doubtnut.comsmolecule.com The acetyl group is a meta-directing group, which means it guides the subsequent electrophilic substitution to the meta position. doubtnut.com Therefore, the chlorination of acetophenone with chlorine (Cl₂) and a catalyst like ferric chloride (FeCl₃) yields 3-chloroacetophenone. doubtnut.com The final step is the reduction of the keto group to an ethyl group, which can be accomplished using methods like the Wolff-Kishner or Clemmensen reduction, to afford this compound. doubtnut.comwikipedia.org

An alternative starting material is chlorobenzene (B131634). Friedel-Crafts acylation of chlorobenzene with propanoyl chloride and a Lewis acid catalyst, followed by reduction of the resulting ketone, also yields this compound. quora.com This approach leverages the ortho- and para-directing nature of the chlorine atom, with the meta-isomer being a potential, though less favored, product. The choice of starting material and reaction conditions is crucial to maximize the yield of the desired isomer. askfilo.comvedantu.comquora.com

Table 1: Key Reactions in the Friedel-Crafts Acylation Pathway

| Step | Reactants | Catalyst | Product |

| Acylation | Benzene + Acetyl Chloride | AlCl₃ | Acetophenone |

| Chlorination | Acetophenone + Cl₂ | FeCl₃ | 3-Chloroacetophenone |

| Reduction | 3-Chloroacetophenone | Zn(Hg), HCl | This compound |

Another significant synthetic route involves the formation and subsequent decomposition of a hydrazone intermediate. google.com This method typically starts with m-chloroacetophenone, which is reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazone. google.com The subsequent step is the thermal decomposition of this hydrazone in a high-boiling solvent like diethylene glycol, in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. google.com This decomposition releases nitrogen gas and forms the desired this compound. google.com This method is reported to produce high yields, reaching 95-97%, with a purity of 98.6-99%. google.com

Recent research has also explored the use of trichloroisocyanuric acid as a chlorinating agent for hydrazones, offering a stable and inexpensive alternative for the synthesis of related hydrazonyl chlorides. sioc-journal.cn Furthermore, palladium and nickel-catalyzed cross-coupling reactions involving hydrazones and aryl chlorides are emerging as powerful tools for forming C-N bonds, which could potentially be adapted for novel synthetic strategies. rsc.orgchemrxiv.orgacs.orgrsc.org

Table 2: Reaction Conditions for Hydrazone-Based Synthesis of this compound

| Parameter | Condition |

| Starting Material | m-Chloroacetophenone |

| Reagents | Hydrazine Hydrate, Sodium or Potassium Hydroxide |

| Solvent | Diethylene Glycol |

| Temperature | 110-148 °C |

| Reaction Time | 90-180 minutes |

| Yield | 95-97% |

| Purity | 98.6-99% |

Besides the primary methods, other synthetic strategies exist. Direct chlorination of ethylbenzene (B125841) is a possibility; however, this reaction typically yields a mixture of ortho- and para-isomers due to the ortho-, para-directing nature of the ethyl group, with the para-isomer being the major product due to less steric hindrance. askfilo.comvedantu.com Achieving high selectivity for the meta-isomer through this route is challenging.

Another alternative is the decarbonylation of 3-(3-chlorophenyl)propionaldehyde using a palladium on carbon (Pd/C) catalyst at elevated temperatures. chemicalbook.com This method offers a different disconnection approach to the target molecule. Additionally, the reaction of 3-ethylphenol (B1664133) with a chlorinating agent like thionyl chloride (SOCl₂) represents a potential one-step synthesis. brainly.com

A comparative analysis shows that the Friedel-Crafts acylation route offers good control over isomer formation due to the directing effects of the functional groups introduced in a stepwise manner. doubtnut.comquora.com The hydrazone decomposition method is noted for its high yield and purity for the specific synthesis of this compound. google.com Direct chlorination of ethylbenzene is less suitable for producing the meta-isomer selectively. The other alternative routes may offer advantages in specific contexts but might be less established on an industrial scale.

Mechanistic Investigations of this compound Formation

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution (EAS). doubtnut.comaskfilo.com In the Friedel-Crafts acylation pathway, the reaction of an acyl chloride with a Lewis acid generates a highly electrophilic acylium ion. wikipedia.orgaskfilo.comgeeksforgeeks.org This electrophile then attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. askfilo.comgeeksforgeeks.org The subsequent loss of a proton from the ring restores its aromaticity and yields the acylated product. askfilo.comgeeksforgeeks.org

The directing effects of substituents are crucial in determining the regioselectivity of these reactions. doubtnut.comaskfilo.com An acetyl group (-COCH₃) is an electron-withdrawing group and therefore deactivates the ring towards further electrophilic attack and directs incoming electrophiles to the meta position. doubtnut.com Conversely, an ethyl group (-CH₂CH₃) is an electron-donating group, activating the ring and directing incoming electrophiles to the ortho and para positions. askfilo.comvedantu.com The chlorine atom is an interesting case; it is deactivating due to its inductive electron-withdrawing effect but is ortho-, para-directing because of its ability to donate a lone pair of electrons through resonance. geeksforgeeks.org

Catalysis is indispensable in the synthesis of this compound, particularly in the context of Friedel-Crafts reactions. askfilo.comchemicalbook.com Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) play a pivotal role in activating the electrophile. doubtnut.comquora.com In Friedel-Crafts acylation, AlCl₃ coordinates with the acyl halide, making the carbonyl carbon more electrophilic and facilitating the formation of the acylium ion. wikipedia.orgaskfilo.comgeeksforgeeks.org In chlorination, FeCl₃ polarizes the Cl-Cl bond, generating a more potent electrophilic chlorine species (Cl⁺). quora.com

The catalyst is typically required in stoichiometric amounts in Friedel-Crafts acylation because the product ketone forms a complex with the Lewis acid, rendering it inactive. wikipedia.org However, for highly activated aromatic substrates, catalytic amounts of milder Lewis acids or even Brønsted acids can be sufficient. wikipedia.org Mechanistic studies, including the use of techniques like 27Al NMR, have been employed to understand the role of the catalyst and reaction intermediates, which is crucial for optimizing reaction conditions and ensuring safety, especially in large-scale industrial processes. acs.org

Stereochemical Considerations in Synthesis

The molecular structure of this compound is achiral. fda.gov It does not possess a stereocenter and therefore does not have enantiomers or diastereomers. The benzene ring is planar, and neither the ethyl group nor the chloro substituent, in their positions on the ring, creates a chiral center. Consequently, synthetic routes starting from achiral precursors, such as the Friedel-Crafts acylation of benzene followed by chlorination and reduction, yield the single, achiral product without the need for stereochemical control. doubtnut.comembibe.com

However, stereochemistry becomes a critical consideration when derivatization of this compound creates a new chiral center. This most commonly occurs through reactions on the ethyl side chain. For instance, the selective chlorination of the benzylic position of the ethyl group can produce 1-Chloro-3-(1-chloroethyl)benzene. chemicalbook.com The secondary carbon atom, bonded to a hydrogen, a methyl group, a chlorine atom, and the chlorophenyl ring, is a stereocenter. The synthesis of this derivative results in a racemic mixture of (R)- and (S)-enantiomers.

Table 1: Chiral vs. Achiral Compounds in the Chemistry of this compound

| Compound Name | Molecular Structure | Chirality | Notes |

| This compound | C₈H₉Cl | Achiral | The parent compound lacks a stereocenter. fda.gov |

| 1-Chloro-3-(1-chloroethyl)benzene | C₈H₈Cl₂ | Chiral | A stereocenter is created at the benzylic carbon of the ethyl group upon substitution. chemicalbook.com |

| (S)-1-Phenylethanol | C₈H₁₀O | Chiral | An example of a chiral precursor that could be used in syntheses leading to chiral ethylbenzene derivatives. researchgate.net |

The synthesis of specific enantiomers of such chiral derivatives requires specialized asymmetric synthesis techniques or the use of chiral starting materials. For example, using an optically active precursor like (S)-1-phenylethanol can lead to chiral ethylbenzene derivatives through reactions that proceed with a known stereochemical outcome (e.g., inversion of configuration). researchgate.net

Derivatization Strategies and Functional Group Transformations

The presence of three distinct reactive regions—the chlorinated aromatic ring, the ethyl side chain, and the C-H bonds on the ring available for further substitution—makes this compound a versatile substrate for various transformations.

Reactions Involving the Chlorinated Moiety

The chlorine atom on the benzene ring is generally unreactive towards nucleophilic substitution under standard conditions. However, under forcing conditions of high temperature and pressure, or in the presence of strong bases, it can be displaced. This reactivity is characteristic of aryl halides and can be exploited to introduce other functional groups. smolecule.comlibretexts.org

Table 2: Representative Reactions at the Chlorinated Moiety

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Nucleophilic Aromatic Substitution (Hydroxylation) | NaOH solution, >350 °C, high pressure | 3-Ethylphenol | libretexts.org |

| Nucleophilic Aromatic Substitution (Amination) | Strong bases, amines | 3-Ethylaniline derivatives | smolecule.com |

| Reduction (Dehalogenation) | Reducing agents (e.g., LiAlH₄) | Ethylbenzene | smolecule.com |

The mechanism for these substitutions is typically not a direct S_N2 displacement but often proceeds via a two-step addition-elimination (S_NAr) pathway or an elimination-addition (benzyne) mechanism, particularly with strong bases. libretexts.org

Reactions Involving the Ethyl Side Chain

The ethyl group offers a different set of reaction possibilities, primarily at the benzylic position (the carbon atom attached to the benzene ring), which is activated by the aromatic system.

Table 3: Representative Reactions at the Ethyl Side Chain

| Reaction Type | Reagents & Conditions | Product | Reference |

| Benzylic Halogenation | N-Chlorosuccinimide (NCS), benzophenone, light irradiation | 1-Chloro-3-(1-chloroethyl)benzene | chemicalbook.com |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | 3-Chlorobenzoic acid | |

| Oxidation (Partial) | Milder oxidizing agents | 1-(3-Chlorophenyl)ethan-1-one |

Benzylic halogenation, for example, can be achieved using reagents like N-chlorosuccinimide under photochemical conditions to yield 1-Chloro-3-(1-chloroethyl)benzene, creating a chiral center as previously discussed. chemicalbook.com Vigorous oxidation of the ethyl group converts it to a carboxylic acid, yielding 3-chlorobenzoic acid, while controlled oxidation can produce the corresponding ketone, 1-(3-chlorophenyl)ethan-1-one.

Nucleophilic and Electrophilic Interactions

Nucleophilic Interactions: As detailed in section 2.3.1, the primary nucleophilic interaction involves the attack on the carbon atom bearing the chlorine. The benzene ring itself, being electron-rich, is resistant to nucleophilic attack unless activated by potent electron-withdrawing groups (like a nitro group) positioned ortho or para to the halogen. libretexts.org In this compound, the ethyl group is electron-donating, which slightly disfavors nucleophilic aromatic substitution compared to unsubstituted chlorobenzene.

Electrophilic Interactions: this compound can undergo electrophilic aromatic substitution, where an electrophile attacks the benzene ring. The position of the incoming electrophile is directed by the two existing substituents.

Ethyl Group: An activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

Chloro Group: A deactivating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. lkouniv.ac.in

The directing effects of both groups reinforce each other, strongly favoring substitution at positions 2, 4, and 6. The ultimate product distribution will depend on a combination of electronic and steric factors. For instance, in a nitration reaction, a mixture of 2-chloro-6-ethyl-nitrobenzene, 2-chloro-4-ethyl-nitrobenzene, and 4-chloro-2-ethyl-nitrobenzene would be expected.

Table 4: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| -CH₂CH₃ (Ethyl) | Electron-donating (Inductive & Hyperconjugation) | Activating | Ortho, Para |

| -Cl (Chloro) | Electron-withdrawing (Inductive) & Electron-donating (Resonance) | Deactivating (overall) | Ortho, Para |

Development of Novel Derivatization Reagents

In modern analytical chemistry, derivatization is often employed to enhance the detectability and chromatographic behavior of analytes. For compounds related to this compound, particularly metabolites of ethylbenzene found in biological samples, novel reagents have been developed for sensitive analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). google.com

A key strategy involves introducing a permanently charged tag onto the analyte. This is particularly useful for phenolic or carboxylic acid metabolites.

2-Fluoro-1-methylpyridinium salt (2-FMP) and 3-carbinol-1-methylpyridinium iodide (3-CMP) are reagents used for the simultaneous derivatization of phenol (B47542) and carboxylic acid metabolites of compounds like ethylbenzene. google.com The derivatization reaction attaches a positively charged pyridinium (B92312) group to the analyte, significantly enhancing ionization efficiency for LC-MS analysis.

Another advanced approach is Solid-Phase Analytical Derivatization (SPAD) . This technique combines sample extraction and derivatization into a single step by impregnating a solid sorbent with a derivatizing reagent. researchgate.net This method improves efficiency, reduces solvent consumption, and can increase reaction rates compared to traditional solution-based methods. While not documented specifically for this compound, these principles are broadly applicable to its functionalized derivatives.

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations offer a powerful tool for investigating the fundamental characteristics of 1-chloro-3-ethylbenzene, including its electronic structure, conformational preferences, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can reveal insights into its molecular orbitals and charge distribution. smolecule.com

Computational studies using DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is characterized by delocalized π-electrons across the benzene (B151609) ring, with some density at the ethyl group. smolecule.com The LUMO consists of antibonding π* orbitals, with localization near the electronegative chlorine atom. smolecule.com The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. mdpi.com

DFT calculations also help in understanding the charge distribution, indicating a partial positive charge on the carbon atom bonded to the chlorine (δ+) and a partial negative charge induced by the ethyl group's inductive effect (δ-). smolecule.com

Table 1: Calculated Electronic Properties of this compound

| Property | Description | Predicted Value/Characteristic |

| HOMO | Highest Occupied Molecular Orbital | Delocalized π-electrons on the benzene ring, with some density on the ethyl group. smolecule.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Antibonding π* orbitals localized near the chlorine atom. smolecule.com |

| Charge Distribution | Partial charges on atoms | Partial positive charge on the chlorine-bearing carbon; partial negative charge from the ethyl group. smolecule.com |

This table is generated based on theoretical predictions from computational studies.

For ethylbenzene (B125841) systems, the ethyl chain's preferred conformation is typically perpendicular to the plane of the benzene ring, which represents the global energy minimum. The torsional potential around the C-C bond connecting the ethyl group to the ring shows energy minima at specific rotational orientations. Although different conformers may exist in liquid and amorphous phases, one conformer usually predominates in the crystalline state. The energy differences between these states are generally small, allowing for dynamic interconversion at room temperature. Molecular dynamics simulations can be employed to explore the stability of different conformations over time in a simulated environment. mdpi.com

The reactivity of this compound is influenced by the electronic effects of both the chlorine atom and the ethyl group. The chlorine atom is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. Conversely, the ethyl group is an electron-donating group, activating the ring.

The chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself, while the ethyl group also directs to its ortho and para positions. This interplay of directing effects determines the regioselectivity of chemical reactions. The presence of the chloro group also makes the molecule susceptible to nucleophilic attack. smolecule.com

Interaction parameters such as the octanol-water partition coefficient (LogP) and polar surface area (TPSA) can be computationally predicted. These parameters are important for understanding the compound's behavior in different environments.

Table 2: Predicted Physicochemical and Reactivity Parameters for this compound

| Parameter | Predicted Value |

| XLogP3 | 3.4 nih.gov |

| Topological Polar Surface Area (TPSA) | 0 Ų chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

| Hydrogen Bond Donors | 0 chemscene.com |

| Hydrogen Bond Acceptors | 0 chemscene.com |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the experimental confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the substitution pattern on the benzene ring of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

While specific spectral data from research articles is limited in the search results, predicted NMR data is available. guidechem.com The ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet) and distinct signals for the aromatic protons, with their splitting patterns and chemical shifts confirming the 1,3-disubstitution. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom, including the two substituted and four unsubstituted aromatic carbons, as well as the two carbons of the ethyl group. nih.gov The synthesis of this compound has been confirmed with an NMR yield of 78%. chemicalbook.com

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which aids in its identification. The molecular weight of this compound is 140.61 g/mol . nih.govnist.gov

The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook. nist.gov The mass spectrum displays a molecular ion peak (M⁺) at m/z 140, corresponding to the molecular weight. A significant peak is also observed at m/z 125, which corresponds to the loss of a methyl group (CH₃) from the molecular ion, forming a chlorobenzyl cation. Further fragmentation patterns can provide additional structural information. nist.govnist.gov GC-MS is a common technique used for the analysis of this compound. nih.gov

Table 3: Major Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Interpretation |

| 140 | High | Molecular ion [C₈H₉Cl]⁺ |

| 125 | High | [M - CH₃]⁺ |

| 105 | Moderate | Further fragmentation |

Data sourced from the NIST Mass Spectrometry Data Center. nih.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that correspond to its distinct structural features: the substituted benzene ring, the ethyl group, and the carbon-chlorine bond. While a digitized vapor phase IR spectrum is available, specific peak data is often found within spectral databases. nih.govnist.gov The analysis of the spectrum allows for the confirmation of the compound's chemical identity by observing vibrations unique to its constituent parts.

The primary regions of interest in the IR spectrum of this compound are:

C-H Stretching Vibrations: The spectrum exhibits distinct bands for both aromatic and aliphatic C-H stretching. Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretches from the ethyl group (-CH₂-CH₃) are observed just below 3000 cm⁻¹.

Aromatic C=C Stretching Vibrations: The presence of the benzene ring is confirmed by a series of sharp absorption bands in the 1600-1450 cm⁻¹ region. These bands are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.

C-H Bending Vibrations: The ethyl group produces characteristic bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups, typically found around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane (OOP) bending vibrations in the 900-690 cm⁻¹ region. A 1,3-disubstituted (meta) benzene ring, as in this compound, is expected to show characteristic absorption bands in this region.

C-Cl Stretching Vibration: The carbon-chlorine bond gives rise to a stretching vibration that is typically observed in the 800-600 cm⁻¹ range. The exact position can be influenced by the surrounding molecular structure.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic Ring |

| < 3000 | C-H Stretch | Ethyl Group (-CH₂, -CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂) |

| ~1375 | C-H Bend (Rocking) | Methyl (-CH₃) |

| 900 - 690 | C-H Bend (Out-of-Plane) | 1,3-Disubstituted Aromatic Ring |

Chromatographic Retention Behavior Studies

The chromatographic behavior of a compound is essential for its separation, identification, and quantification. For this compound, its retention characteristics are primarily studied using gas chromatography (GC) and reversed-phase liquid chromatography (RPLC). oup.comnist.gov

Quantitative structure-retention relationship (QSRR) models are often developed to predict the retention times of substituted benzenes. academicjournals.org These models use quantum chemical parameters and molecular descriptors to establish a mathematical correlation with chromatographic retention, allowing for the estimation of retention behavior for compounds where experimental data is unavailable. academicjournals.org

In reversed-phase liquid chromatography (RPLC), retention is primarily driven by the hydrophobic interactions between the analyte and the non-polar stationary phase. oup.com The mobile phase is typically a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The hydrophobicity of this compound, indicated by its partition coefficient (LogP), suggests it will be well-retained under RPLC conditions. oup.comguidechem.com The retention behavior can be modulated by altering the composition of the mobile phase; increasing the proportion of the organic solvent will decrease the retention time by reducing the hydrophobic interaction with the stationary phase. oup.com

Table 2: Gas Chromatographic Retention Data for this compound

| Parameter | Value | Stationary Phase Type | Source |

|---|

Environmental Fate and Degradation Pathways

Environmental Distribution and Transport Mechanisms

The distribution of 1-chloro-3-ethylbenzene in the environment is largely dictated by its moderate volatility and low water solubility. These properties suggest that the compound will partition between the atmosphere, soil, and water.

The mobility of this compound in soil and its potential to leach into groundwater are determined by its tendency to adsorb to soil particles. This is often quantified by the soil organic carbon-water partition coefficient (Koc). A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility. The octanol-water partition coefficient (LogP) for this compound is estimated to be around 3.4, which suggests a moderate to high potential for adsorption to soil and sediment nih.gov.

For comparison, the Koc for chlorobenzene (B131634) is approximately 236 L/kg, and for ethylbenzene (B125841), it is around 40-164 L/kg, indicating moderate sorption potential ladwp.comwa.gov. Based on its structure, this compound would be expected to have a Koc in a similar or slightly higher range. This suggests that while it will adsorb to soil organic matter, a fraction may still be transported through the soil profile, potentially reaching groundwater, particularly in soils with low organic content epa.govcdc.gov.

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that transform the chemical structure of the compound. For this compound, the most significant abiotic processes are likely to be atmospheric photodegradation.

In the atmosphere, this compound is not expected to absorb sunlight directly but will be degraded primarily through reactions with photochemically produced hydroxyl (•OH) radicals cdc.gov. The atmospheric half-life of ethylbenzene due to this reaction is approximately 2-3 days epa.govcdc.govcdc.gov. The presence of a chlorine atom on the benzene (B151609) ring may slightly alter the reaction rate, but a similar atmospheric persistence is anticipated for this compound. The degradation is initiated by the abstraction of a hydrogen atom from the ethyl group or addition of the hydroxyl radical to the aromatic ring. This leads to the formation of various intermediate products, which can include chlorinated phenols, benzaldehydes, and acetophenones, before eventual mineralization to carbon dioxide and hydrochloric acid. One potential toxic byproduct of the atmospheric photodegradation of related compounds like ethylbenzene is peroxyacetylnitrate (PAN) cdc.gov.

Hydrolysis is a chemical reaction with water. Aryl halides, such as the chlorobenzene moiety in this compound, are generally resistant to hydrolysis under typical environmental conditions of temperature and pH. The carbon-chlorine bond on the aromatic ring is stable, and therefore, hydrolysis is not considered a significant degradation pathway for this compound in water or soil.

Biotic Degradation Pathways

Under aerobic conditions, bacteria can initiate the degradation of this compound through two primary mechanisms:

Dioxygenase attack on the aromatic ring: Bacteria possessing aromatic dioxygenase enzymes can insert two hydroxyl groups onto the benzene ring, forming a substituted cis-dihydrodiol. This intermediate is then rearomatized to form a substituted catechol (e.g., 3-chloro-5-ethylcatechol). The catechol ring is subsequently cleaved by other enzymes, leading to intermediates that can enter central metabolic pathways.

Monooxygenase attack on the ethyl group: Alternatively, degradation can begin with the oxidation of the ethyl side chain, forming corresponding alcohols, aldehydes, and carboxylic acids before subsequent degradation of the aromatic ring.

Studies on related compounds show that various bacteria, such as those from the genera Pseudomonas and Rhodococcus, are capable of degrading benzene derivatives mdpi.com. While specific microorganisms capable of degrading this compound have not been identified, it is plausible that microbial consortia in contaminated soils and water can adapt to utilize it as a carbon source.

Microbial Metabolism of Halogenated Aromatics

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy, including halogenated aromatic hydrocarbons. nih.govmicrobe.com The presence of a halogen substituent, such as chlorine, on an aromatic ring generally increases the compound's recalcitrance to degradation. proquest.com However, various bacteria, fungi, and actinomycetes have demonstrated the ability to metabolize these compounds. nih.govbattelle.orgresearchgate.net The initial attack on the chlorinated aromatic ring is often a critical step, catalyzed by specific enzymes that can overcome the stability conferred by the halogen atom. nih.gov

The microbial degradation of halogenated aromatics can proceed through different strategies. In some instances, the microorganism can utilize the compound as a sole source of carbon and energy, leading to its complete mineralization to carbon dioxide, water, and inorganic halides. nih.govbattelle.org In other cases, the transformation occurs via cometabolism, where the microorganism does not derive energy from the degradation of the halogenated compound but transforms it fortuitously through the action of enzymes with broad substrate specificity.

Aerobic and Anaerobic Degradation Routes

The degradation of this compound can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with distinct pathways and microbial communities involved in each.

Aerobic Degradation:

Under aerobic conditions, the biodegradation of chlorinated benzenes with four or fewer chlorine atoms is well-documented. nih.govmicrobe.com The primary mechanism involves the action of oxygenase enzymes. microbe.com For a compound like this compound, the degradation is likely initiated by a dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. normalesup.org This is a common strategy employed by bacteria such as Pseudomonas and Rhodococcus for the degradation of aromatic hydrocarbons. proquest.comresearchgate.netnih.gov Following the initial dioxygenation, the cis-dihydrodiol is rearomatized by a dehydrogenase to form a substituted catechol, in this case, likely an ethyl-chlorocatechol. This chlorocatechol then serves as the substrate for ring cleavage, a critical step in the degradation pathway. nih.gov

Anaerobic Degradation:

In the absence of oxygen, a different set of microbial processes governs the degradation of chlorinated aromatic compounds. Reductive dechlorination is a key mechanism, where the chlorine substituent is removed from the aromatic ring and replaced with a hydrogen atom. microbe.comresearchgate.net This process is particularly effective for more highly chlorinated benzenes. microbe.com For this compound, reductive dechlorination would yield ethylbenzene. While less common for monochlorinated compounds, this pathway has been observed. microbe.com Once formed, ethylbenzene can be further degraded anaerobically by various microorganisms. asm.org The anaerobic degradation of ethylbenzene has been shown to proceed via different initial reactions depending on the terminal electron acceptor available.

Identification of Degradation Intermediates and Metabolites

The elucidation of degradation pathways relies on the identification of transient intermediates and stable metabolites. Based on the known metabolism of related compounds, a hypothetical degradation pathway for this compound can be proposed.

Under aerobic conditions , the initial attack by a dioxygenase would likely lead to the formation of 3-chloro-5-ethyl-cis-1,2-dihydroxycyclohexa-3,5-diene . Dehydrogenation of this intermediate would yield 3-chloro-5-ethylcatechol . This substituted catechol is a crucial intermediate that is then subject to ring cleavage, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can enter central metabolic pathways. nih.gov

Under anaerobic conditions , the primary initial product of reductive dechlorination would be ethylbenzene . The subsequent anaerobic degradation of ethylbenzene is known to produce metabolites such as 1-phenylethanol and acetophenone (B1666503) under denitrifying conditions. However, under sulfate-reducing conditions, a different pathway involving the addition of fumarate to the ethyl group has been observed, leading to intermediates like (1-phenylethyl)succinate . asm.org Further degradation of these intermediates eventually leads to the cleavage of the aromatic ring.

The following table summarizes the likely degradation intermediates and metabolites of this compound under different conditions:

| Condition | Proposed Intermediates and Metabolites |

| Aerobic | 3-chloro-5-ethyl-cis-1,2-dihydroxycyclohexa-3,5-diene, 3-chloro-5-ethylcatechol |

| Anaerobic (Reductive Dechlorination) | Ethylbenzene |

| Anaerobic (Ethylbenzene degradation) | 1-phenylethanol, Acetophenone, (1-phenylethyl)succinate |

Role of Specific Enzymes and Microorganisms in Biodegradation

A variety of microorganisms and their enzymatic systems are implicated in the degradation of halogenated aromatic compounds.

Key Microorganisms:

Pseudomonas species: Strains of Pseudomonas, such as Pseudomonas putida, are well-known for their ability to degrade a wide range of aromatic hydrocarbons, including ethylbenzene and chlorinated benzenes. proquest.comnih.gov They often possess the necessary oxygenase enzymes to initiate the degradation process. proquest.com

Rhodococcus species: Members of the genus Rhodococcus are metabolically versatile and have been shown to degrade various chloroaromatic compounds. researchgate.netnih.gov They can utilize different pathways for the degradation of aromatic compounds, including both ortho- and meta-cleavage pathways for catechols. nih.govnih.gov

Dehalobacter and Dehalococcoides species: These are examples of anaerobic bacteria known for their ability to carry out reductive dechlorination, a process also known as "halorespiration." microbe.comresearchgate.net They play a crucial role in the anaerobic degradation of chlorinated aromatic compounds. microbe.com

Key Enzymes:

Aromatic Hydrocarbon Dioxygenases: These are multi-component enzyme systems that catalyze the initial step in the aerobic degradation of many aromatic compounds by inserting two oxygen atoms into the aromatic ring. normalesup.orgnih.govnih.gov Toluene dioxygenase is a well-studied example with broad substrate specificity that can act on a variety of substituted benzenes. normalesup.org

Monooxygenases: These enzymes incorporate a single oxygen atom into the substrate and are also involved in the initial activation of some aromatic rings.

Dehydrogenases: These enzymes are responsible for the rearomatization of the cis-dihydrodiol intermediates to form catechols.

Catechol Dioxygenases: These enzymes catalyze the cleavage of the aromatic ring of catechol intermediates. They are classified as either ortho-cleavage (e.g., catechol 1,2-dioxygenase) or meta-cleavage (e.g., catechol 2,3-dioxygenase) enzymes, depending on the position of ring fission. nih.gov

Reductive Dehalogenases: These are key enzymes in anaerobic bacteria that catalyze the removal of halogen substituents from aromatic rings.

The following table provides an overview of the key microorganisms and enzymes involved in the biodegradation of compounds related to this compound:

| Microorganism | Relevant Enzyme(s) | Role in Degradation |

| Pseudomonas putida | Aromatic Dioxygenases, Catechol Dioxygenases | Aerobic degradation of ethylbenzene and chlorinated benzenes. proquest.comnih.gov |

| Rhodococcus sp. | Aromatic Dioxygenases, Catechol Dioxygenases | Aerobic degradation of a wide range of aromatic and chloroaromatic compounds. researchgate.netnih.gov |

| Dehalobacter sp. | Reductive Dehalogenases | Anaerobic reductive dechlorination of chlorinated benzenes. microbe.comresearchgate.net |

Environmental Monitoring and Analytical Methods for Degradation Products

To understand the environmental fate of this compound and to assess the efficacy of bioremediation efforts, robust analytical methods are required to detect and quantify the parent compound and its degradation products in various environmental matrices.

Gas Chromatography (GC) Coupled with Various Detectors (FID, MS, PID)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound and its degradation products. longdom.orgnih.govnih.gov

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides good sensitivity. It is often used for the routine quantification of hydrocarbons.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides definitive identification of compounds based on their mass spectra. longdom.orgmdpi.com This is particularly valuable for confirming the identity of degradation intermediates and metabolites in complex environmental samples. nih.gov Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes.

Photoionization Detector (PID): The PID is a selective detector that is highly sensitive to aromatic compounds and other compounds with double bonds. It can be used for the trace-level detection of this compound and its aromatic degradation products.

The following table summarizes the application of GC with different detectors for the analysis of relevant compounds:

| Detector | Application | Advantages |

| Flame Ionization Detector (FID) | General quantification of organic compounds. | Robust, wide linear range. |

| Mass Spectrometry (MS) | Definitive identification and quantification of parent compound and metabolites. longdom.orgnih.govmdpi.com | High specificity and sensitivity, structural information. mdpi.com |

| Photoionization Detector (PID) | Trace analysis of aromatic compounds. | High sensitivity for aromatics, non-destructive. |

High-Performance Liquid Chromatography (HPLC) with DAD/FLD

High-performance liquid chromatography (HPLC) is a versatile analytical technique that is particularly useful for the analysis of less volatile or thermally labile degradation products that are not amenable to GC analysis. rsc.orgwur.nlresearchgate.net

Diode Array Detector (DAD): A DAD, also known as a photodiode array (PDA) detector, can acquire the UV-Vis spectrum of a compound as it elutes from the HPLC column. This provides information about the compound's identity and purity. rsc.orgwur.nl It is a valuable tool for identifying aromatic metabolites that contain chromophores.

Fluorescence Detector (FLD): An FLD is a highly sensitive and selective detector for compounds that fluoresce. Many aromatic compounds, including some potential metabolites of this compound, exhibit native fluorescence or can be derivatized to make them fluorescent. rsc.orgwur.nl

The following table outlines the use of HPLC with DAD and FLD for the analysis of degradation products:

| Detector | Application | Advantages |

| Diode Array Detector (DAD) | Identification and quantification of aromatic metabolites with UV-Vis absorbance. rsc.orgwur.nl | Provides spectral information for compound identification. |

| Fluorescence Detector (FLD) | Trace analysis of fluorescent aromatic compounds. rsc.orgwur.nl | High sensitivity and selectivity for fluorescent analytes. |

Derivatization Techniques for Enhanced Detection in Biological and Environmental Samples

The analysis of this compound in biological and environmental matrices is crucial for understanding its distribution, fate, and toxicological impact. While direct analysis using methods such as gas chromatography (GC) is common due to the compound's inherent volatility, derivatization techniques can be employed to enhance detection sensitivity and selectivity, particularly when dealing with complex sample matrices or when targeting ultra-trace concentration levels.

Derivatization is a chemical modification process that converts an analyte into a new compound, or "derivative," with properties that are more suitable for a specific analytical method. For GC analysis, the primary goals of derivatization are to:

Increase volatility and thermal stability.

Improve chromatographic performance (e.g., peak shape and resolution).

Enhance the response of a specific detector.

For a compound like this compound, which is already a volatile and relatively non-polar molecule, derivatization is not always a required step. It lacks the active hydrogen-containing functional groups (e.g., -OH, -COOH, -NH2) that are the usual targets for common derivatization reactions like silylation or acylation. However, specific derivatization strategies can be theoretically applied to the aromatic ring to introduce functionalities that improve detectability.

Electrophilic Aromatic Substitution for Enhanced Detection

One potential strategy for the derivatization of this compound involves electrophilic aromatic substitution. These reactions can introduce a functional group onto the benzene ring, which can significantly enhance the response of selective detectors, such as the Electron Capture Detector (ECD). The ECD is highly sensitive to compounds containing electronegative groups, such as halogens and nitro groups. Since this compound already contains a chlorine atom, introducing additional electronegative groups can further amplify the detector's response.

A primary example is nitration, where a nitro group (-NO2) is introduced onto the aromatic ring. The chlorine and ethyl groups on the benzene ring direct the position of the incoming nitro group, leading to the formation of specific isomers.

Table 1: Potential Nitration Reactions for this compound Derivatization

| Reagent Mixture | Target Functional Group | Potential Product(s) | Analytical Advantage |

| Nitric Acid (HNO₃) + Sulfuric Acid (H₂SO₄) | Aromatic C-H bond | Isomers of Chloro-ethyl-nitrobenzene | Introduction of a nitro group significantly increases the response of an Electron Capture Detector (ECD), allowing for lower detection limits. |

This table is based on established principles of electrophilic aromatic substitution. The specific reaction conditions and yields would require experimental optimization for this compound.

The resulting nitro-derivatives would be significantly more responsive to an ECD than the parent compound, enabling the detection of this compound at much lower concentrations in environmental and biological samples.

Other Potential Derivatization Approaches

While less common for this class of compounds, other reactions could theoretically be adapted for derivatization. For instance, Friedel-Crafts acylation could introduce a ketone functionality. This new functional group could then be further derivatized using reagents that target carbonyl groups, potentially to add a fluorophore for fluorescence detection in High-Performance Liquid Chromatography (HPLC), though this would represent a multi-step and complex approach. libretexts.orgjournalajacr.com

Table 2: Summary of Theoretical Derivatization Techniques

| Derivatization Strategy | Reagent Example | Reaction Type | Purpose | Applicable Detector |

| Nitration | HNO₃ / H₂SO₄ | Electrophilic Aromatic Substitution | Introduce a highly electronegative group | GC-ECD |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | Electrophilic Aromatic Substitution | Introduce a carbonyl functional group for further derivatization | GC-FID, GC-MS, HPLC-UV/Fluorescence (after secondary derivatization) |

Note: The application of these techniques specifically for the routine analysis of this compound is not widely documented and would require significant method development. Direct analysis by GC-MS remains the more common approach.

Toxicological Research and Mechanistic Studies

In Vitro Toxicological Assessments

In vitro studies, which are conducted in controlled laboratory settings using cells or tissues, are crucial for understanding the toxic potential of chemical compounds at the cellular level.

Cytotoxic Effects on Cellular Systems

Specific studies detailing the cytotoxic effects of 1-Chloro-3-ethylbenzene on cellular systems are not extensively documented. However, research on similar halogenated aromatic compounds suggests that they can induce cytotoxic effects. For instance, some halogenated compounds have been shown to inhibit the proliferation of cancer cell lines like HeLa and MCF-7 by inducing apoptosis, which is a form of programmed cell death. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent DNA damage.

A study on various impurities in perfluorooctane, including the related compound ethylbenzene (B125841), demonstrated its cytotoxicity on BALB3T3 and ARPE-19 cell lines. alchimiasrl.com Ethylbenzene was identified as one of the more cytotoxic impurities, with traces as low as 1.06 ppm reaching the cytotoxicity limit. alchimiasrl.com This suggests that the ethylbenzene moiety of this compound could contribute to potential cytotoxic activity.

Oxidative Stress Induction

There is a lack of direct research on oxidative stress induction by this compound. However, the metabolic activation of similar chlorinated aromatic compounds in the liver can lead to the formation of reactive metabolites. These metabolites can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This process is known to damage cellular components and can contribute to organ dysfunction. The induction of oxidative stress is a plausible toxic mechanism for chlorinated benzenes. For example, some halogenated compounds are known to induce apoptosis in cancer cells through the generation of ROS.

In Vivo Toxicological Investigations (Comparative Studies with Related Compounds)

In vivo studies, conducted within living organisms, are essential for understanding the systemic effects of chemical compounds. For chloroethylbenzene isomers, these studies often involve comparative analyses to understand how the position of the chlorine atom influences toxicity.

Systemic Effects of (Chloroethyl)benzene Isomers

Detailed in vivo toxicological investigations specifically for this compound are not well-documented. However, studies on related isomers like 2-chlorotoluene (B165313) provide some context. In a 3-month oral study on rats, 2-chlorotoluene led to decreased body weights in males at higher doses, while a similar study in dogs showed no treatment-related effects at the tested doses. healthcouncil.nl Repeated dermal application of 2-chlorotoluene in rabbits resulted in moderate to severe skin irritation but no systemic toxicity. healthcouncil.nl

It is important to note that the toxicological profiles of isomers can differ. For instance, the para isomer of chloroethylbenzene (1-Chloro-4-ethylbenzene) has been flagged for potential reproductive and developmental toxicity in laboratory animals by the European Chemical Agency (ECHA). The National Toxicology Program (NTP) has also identified developmental-reproductive toxicity and potential cancer effects as endpoints for this isomer.

A (Q)SAR (Quantitative Structure-Activity Relationship) analysis indicated that the toxicological properties of chloroethylbenzene isomers might be more appropriately extrapolated from monohalogenated benzenes rather than from ethylbenzene itself. researchgate.net

Potential for Endocrine Disruption

The potential for this compound to act as an endocrine disruptor has not been specifically studied. However, it is known that chlorinated compounds as a class can exhibit endocrine-disrupting properties. smolecule.com Endocrine disruptors are chemicals that can interfere with the body's endocrine (or hormone) system. Such interference can lead to adverse developmental, reproductive, neurological, and immune effects.

The U.S. Environmental Protection Agency (EPA) maintains a list of chemicals for potential endocrine disruptor screening, which includes numerous halogenated organic compounds. epa.gov Given that other chlorinated compounds are under investigation, it is plausible that this compound could have similar properties, but specific research is required for confirmation. smolecule.com

Neurotoxicity and Behavioral Effects

Direct studies on the neurotoxicity and behavioral effects of this compound are lacking. However, research on related compounds suggests that halogenated solvents can have neurotoxic effects. habitablefuture.org For example, exposure to certain brominated flame retardants has been shown to cause developmental neurotoxicity in animal studies. panda.org

Furthermore, inhibitors of neuronal nitric oxide synthase (nNOS), which can include various substituted aromatic compounds, are studied for their potential therapeutic effects in a range of neurological conditions, from migraine to neurodegenerative diseases like Parkinson's and Alzheimer's disease. epo.org This highlights that interaction with neuronal systems is a characteristic of some substituted benzene (B151609) derivatives. However, without specific data, the neurotoxic potential of this compound remains uncharacterized.

Structure-Activity Relationship (SAR) Analysis in Toxicology

The biological activity of this compound is shaped by the interplay of its halogen (chloro) and alkyl (ethyl) substituents on the benzene ring. The presence and position of these groups influence the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn dictate its metabolic fate and interaction with biological targets.

Halogenation (Chlorine Substitution) : The addition of a chlorine atom to the benzene ring generally increases the lipophilicity of the molecule. This can enhance its absorption and distribution into lipid-rich tissues. The electron-withdrawing nature of the chlorine atom can also influence the molecule's reactivity and metabolic pathways. researchgate.net Halogenated benzenes are known to be non-specific central nervous system (CNS) depressants. epa.gov The position of the halogen can also affect toxicity; for instance, different isomers of dichlorobenzene exhibit varying toxicological profiles. researchgate.net The halogenation of organic compounds can create or modify their biological activity, making them subjects of interest in pharmaceutical and industrial applications. mdpi.com

Alkyl Substitution (Ethyl Group) : The ethyl group is an activating group, meaning it tends to donate electrons to the benzene ring. This can make the ring more susceptible to electrophilic attack, a key step in the metabolic activation of many aromatic compounds. uobaghdad.edu.iq The ethyl group itself can be a target for metabolism, typically undergoing oxidation to form alcohols, aldehydes, and carboxylic acids. Toxicological studies on various alkylated benzenes have been conducted to understand their effects. nih.gov The presence of the ethyl group modifies the aromatic properties of the ring, and the ring, in turn, modifies the aliphatic properties of the side chain. uobaghdad.edu.iq For example, in comparison to benzene, the presence of an ethyl group in ethylbenzene makes nitration occur more readily. uobaghdad.edu.iq

The combined effect of these substitutions in this compound results in a molecule with a unique toxicological profile compared to its parent compounds, benzene, chlorobenzene (B131634), and ethylbenzene. The presence of both groups means that metabolic processes can occur on the ring (influenced by both chloro and ethyl groups) and on the ethyl side chain.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or toxicity. toxnavigation.com These models are increasingly used for regulatory purposes to predict the potential hazards of chemicals without extensive animal testing. oecd.orgregulations.gov

For aromatic compounds like this compound, QSAR models can be developed to predict various toxicological endpoints. These models often use molecular descriptors that quantify physicochemical properties such as hydrophobicity (log P), electronic properties (e.g., Hammett constants), and steric parameters. oup.com

A study on the toxicity of substituted aromatic compounds to the aquatic ciliate Tetrahymena pyriformis utilized QSAR models to estimate the 50% growth inhibitory concentration (IGC50). nih.gov The models were developed by grouping compounds based on their functional groups, such as nitro or halogen substituents. nih.gov Such approaches could be applied to predict the aquatic toxicity of this compound.

Another QSAR analysis focused on the specificity of aromatic compounds as inducers of transcriptional activators in bacteria. oup.comumich.edu In this study, compounds like toluene, ethylbenzene, and chlorobenzene were found to be relatively strong inducers. oup.comumich.edu QSAR equations were developed to describe the combined effects of multiple physicochemical properties on this biological activity. umich.edu

The development of robust QSAR models is an ongoing area of research, with challenges in defining the applicability domain of the model and ensuring the quality of the input data. toxnavigation.com

Table 1: Example of Descriptors Used in QSAR Modeling for Aromatic Compounds

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Hydrophobicity | log P (octanol-water partition coefficient) | The tendency of a compound to partition into lipids. researchgate.net |

| Electronic | Hammett substituent constants (σ) | The electron-donating or electron-withdrawing nature of a substituent. oup.com |

| Steric | Molar refractivity (MR) | The size and polarizability of a molecule or substituent. |

| Topological | Molecular connectivity indices | The branching and complexity of the molecular structure. |

This table presents common descriptor types used in QSAR studies and is for illustrative purposes.

Biomarkers of Exposure and Effect

Biomarkers are measurable indicators of some biological state or condition. who.int They can be used to assess chemical exposure (biomarkers of exposure) or the resulting health effects (biomarkers of effect). who.int

The detection of a chemical or its metabolites in biological fluids like urine or blood is a common method for biological monitoring of exposure. cdc.gov For this compound, exposure could potentially be monitored by measuring the parent compound or its metabolites in urine.

For ethylbenzene, biological monitoring is often conducted by analyzing for its metabolites, mandelic acid and phenylglyoxylic acid, in urine. nih.gov It is also possible to measure unmetabolized ethylbenzene in urine as an indicator of exposure. nih.gov Similarly, for benzene exposure, metabolites like S-phenylmercapturic acid (S-PMA) and trans,trans-muconic acid (ttMA) are used as biomarkers. cdc.govmdpi.com

Table 2: Potential Metabolites of this compound and Analytical Methods

| Potential Metabolite | Biological Matrix | Potential Analytical Method |

|---|---|---|

| Unmetabolized this compound | Urine, Blood | Gas Chromatography-Mass Spectrometry (GC-MS) |

| 1-(3-Chlorophenyl)ethanol | Urine | High-Performance Liquid Chromatography (HPLC), GC-MS |

This table is speculative, based on the metabolism of similar compounds, and serves to illustrate potential biomarkers and detection methods.

The molecular mechanisms of toxicity for this compound are likely to involve processes observed for other chlorinated and alkylated aromatic hydrocarbons, such as metabolic activation to reactive intermediates, oxidative stress, and genotoxicity.

Metabolic Activation and Covalent Binding : Like benzene, this compound may be metabolized by cytochrome P450 enzymes to reactive electrophilic intermediates, such as epoxides. These reactive metabolites can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to cellular damage and disruption of normal cellular functions. The formation of DNA adducts is a key event in the initiation of chemical carcinogenesis.

Oxidative Stress : The metabolism of aromatic hydrocarbons can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress. This occurs when the production of ROS overwhelms the cell's antioxidant defense systems. Oxidative stress can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA. mdpi.com Biomarkers of oxidative stress include increased levels of malondialdehyde (MDA), a product of lipid peroxidation, and alterations in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) S-transferase (GST). mdpi.comfiocruz.br

Genotoxicity : Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, which may lead to cancer. Benzene is a known genotoxic carcinogen. nepc.gov.au The reactive metabolites of this compound could potentially cause DNA strand breaks, chromosomal aberrations, and other forms of genetic damage. mdpi.com

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Organic Synthesis

1-Chloro-3-ethylbenzene serves as a precursor in the production of various organic compounds. The presence of the reactive chlorine atom and the ethyl side chain on the benzene (B151609) ring allows for diverse functionalization, making it a key starting material for creating more complex molecular architectures. smolecule.comlookchem.com

The structural motif derived from this compound is found in several pharmacologically active compounds. The (3-chlorophenyl) moiety is a key component in the synthesis of various pharmaceutical agents. For instance, molecules containing the 1-(3-chlorophenyl)piperazine (B195711) structure are integral to the development of antidepressant drugs with dopamine (B1211576) autoreceptor agonist properties. globalresearchonline.net Similarly, the antihistamine drug Loratadine incorporates a 3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile intermediate, highlighting the importance of the chloro- and ethyl-substituted benzene ring in its molecular framework. researchgate.net Trazodone analogues, investigated for their antidepressant-like activity, also feature 3-chlorophenyl piperazinylhexyl structures. mdpi.com

Table 1: Examples of Pharmaceutical Moieties Derived from this compound Structure

| Pharmaceutical Class | Core Structural Moiety | Example Application |

| Antidepressants | 1-(3-chlorophenyl)-piperazine | Dopamine autoreceptor agonists globalresearchonline.net |

| Antihistamines | 3-[2-(3-chlorophenyl)ethyl]pyridine | Intermediate for Loratadine researchgate.net |

| Antidepressants | 3-Chlorophenyl piperazinylhexyl | Trazodone analogues mdpi.com |

In the field of agrochemicals, this compound is identified as a potential intermediate. Regulatory and chemical databases list the compound in inventories that also include pesticides, suggesting its role in the manufacturing supply chain. chemicalbook.comtdk.comtdk.com For example, it is noted in contexts that also mention the insecticide etofenprox, although detailed public synthesis routes directly linking the two are not extensively documented. tdk.comtdk.com Its utility in this sector stems from its capacity to be transformed into more complex molecules with desired biological activities for crop protection.

The use of this compound extends to the synthesis of dyes and fragrances. chemicalbook.com As a chlorinated aromatic hydrocarbon, it can serve as a foundational element in the creation of azo dyes or other colorants where the benzene ring can be chemically modified to produce chromophoric systems. In the fragrance industry, its structure can be elaborated to produce molecules with specific olfactory properties.

Exploration in Materials Science

The unique electronic and structural properties imparted by the chlorine atom and ethyl group make this compound a candidate for research in materials science, although specific applications are not yet widespread.

Aromatic hydrocarbons with halogen substituents are known precursors in the synthesis of high-performance polymers. Halogenated monomers can be used in polycondensation reactions, such as in the creation of poly(arylene ether)s, which are valued for their thermal stability and mechanical strength. The chlorine atom on this compound can potentially act as a leaving group in nucleophilic aromatic substitution polymerization reactions, allowing it to be incorporated into a polymer backbone. However, specific research detailing the use of this compound as a monomer in this context is limited. smolecule.com

Research has explored the use of halogenated aromatic compounds in the development of functional materials. smolecule.com In the field of liquid crystals, the rigid core of the benzene ring combined with the influence of its substituents could be exploited to design molecules with specific mesomorphic properties. Similarly, chlorinated compounds are a well-known class of flame retardants. While there is potential for this compound to serve as a building block or precursor for flame retardant additives, specific research and development in this area are not extensively documented in publicly available literature. smolecule.com

Q & A

Q. Key Methodological Considerations :

- Order of functionalization: Chlorination after ethyl group installation ensures meta selectivity.

- Catalyst choice: FeCl₃ is standard for electrophilic chlorination.

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic

- NMR : ¹H NMR identifies ethyl (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.6–2.8 ppm, quartet for CH₂) and aromatic protons (δ 6.8–7.3 ppm, meta-coupled signals). ¹³C NMR confirms chlorine’s deshielding effect on the adjacent carbon.

- GC-MS : Quantifies purity and detects isomers (e.g., ortho/para byproducts).

- IR : C-Cl stretch (~550–850 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

How can researchers resolve contradictions in reported regioselectivity data for this compound synthesis?

Advanced

Conflicting outcomes often arise from competing directing effects (e.g., residual acyl groups from incomplete reduction). Methodological solutions:

- Stepwise monitoring : Use TLC or in-situ IR to confirm intermediate structures.

- Computational validation : Apply density functional theory (DFT) to model transition states and predict regioselectivity .

- Replication : Standardize reaction conditions (e.g., solvent, temperature) across labs to minimize variability .

What strategies optimize reaction yields while minimizing byproducts like ortho/para isomers?

Q. Advanced

- Temperature control : Lower temperatures (0–25°C) favor meta selectivity by reducing kinetic competition.

- Catalyst modulation : FeCl₃ doped with AlCl₃ enhances electrophile activation.

- Solvent effects : Polar aprotic solvents (e.g., nitrobenzene) improve Cl⁺ generation .

How should researchers evaluate conflicting biological activity data for chlorinated ethylbenzene derivatives?

Q. Advanced

- Data reliability tiers : Classify studies as "Reliable" (GLP-compliant), "Reliable with Restriction" (pre-GLP but valid), or "Not Reliable" (poor documentation). Prioritize studies with explicit QA/QC protocols .

- Meta-analysis : Cross-reference toxicity or bioactivity data across EPA DSSTox, PubChem, and peer-reviewed literature to identify consensus .

What computational tools predict the environmental or reactivity profiles of this compound?

Q. Advanced

- EPI Suite/ECOSAR : Estimates environmental persistence and toxicity.

- Molecular docking : Screens potential interactions with biological targets (e.g., cytochrome P450 enzymes).

- QSAR models : Correlate substituent effects (Cl, ethyl) with physicochemical properties (logP, pKa) .

What safety protocols are essential for handling this compound in academic labs?

Q. Basic

- PPE : Nitrile gloves, vapor-resistant goggles, and lab coats.

- Ventilation : Use fume hoods for chlorination steps to mitigate Cl₂ exposure.

- Storage : Inert atmosphere (N₂) and amber glass to prevent photodegradation .

How can researchers validate synthetic intermediates to ensure pathway fidelity?

Q. Advanced

Q. Tables

| Common Impurities | Detection Method | Mitigation Strategy |

|---|---|---|

| Ortho/para isomers | GC-MS, HPLC | Optimize reaction order |

| Residual propanoyl chloride | FT-IR | Extended reduction time |

| Diethylbenzene | NMR | Control alkylation stoichiometry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.